1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with an indazole moiety
Preparation Methods
The synthesis of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial step often includes the preparation of the indazole ring, followed by its attachment to the benzenediol core. Common synthetic routes may involve:
Cyclization reactions: to form the indazole ring.
Substitution reactions: to introduce the trifluoromethyl and ethyl groups.
Coupling reactions: to attach the indazole moiety to the benzenediol core.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to modify the indazole ring or the benzenediol core.
Substitution: The trifluoromethyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the indazole ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- include:
1,3-Benzenediol, 4-ethyl-: Lacks the trifluoromethyl and indazole groups, resulting in different chemical properties and applications.
1,3-Benzenediol, 4-[2-methyl-7-(trifluoromethyl)-2H-indazol-3-yl]-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
The uniqueness of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N2O2 |
---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
4-[2-ethyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13F3N2O2/c1-2-21-15(10-7-6-9(22)8-13(10)23)11-4-3-5-12(14(11)20-21)16(17,18)19/h3-8,22-23H,2H2,1H3 |
InChI Key |
KBGLTSFNAOPVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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